(4-Chloro-3-fluoropyridin-2-yl)(phenyl)methanol
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Overview
Description
(4-Chloro-3-fluoropyridin-2-yl)(phenyl)methanol is a chemical compound with the molecular formula C12H9ClFNO. It is a member of the pyridine family, which is known for its diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of both chloro and fluoro substituents on the pyridine ring imparts unique chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-3-fluoropyridin-2-yl)(phenyl)methanol typically involves the reaction of 4-chloro-3-fluoropyridine with benzaldehyde in the presence of a reducing agent. One common method is the use of sodium borohydride (NaBH4) as the reducing agent under mild conditions. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(4-Chloro-3-fluoropyridin-2-yl)(phenyl)methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The chloro and fluoro substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to replace the chloro and fluoro groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while nucleophilic substitution can result in the formation of various substituted pyridines .
Scientific Research Applications
(4-Chloro-3-fluoropyridin-2-yl)(phenyl)methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (4-Chloro-3-fluoropyridin-2-yl)(phenyl)methanol involves its interaction with specific molecular targets. The presence of the chloro and fluoro substituents enhances its binding affinity to certain enzymes and receptors. This interaction can modulate various biochemical pathways, leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- (4-Chloro-3-fluorophenyl)-pyridin-2-ylmethanol
- (3-Fluoropyridin-4-yl)methanol
- (2-Chloro-3-fluoropyridin-4-yl)methanol
Uniqueness
(4-Chloro-3-fluoropyridin-2-yl)(phenyl)methanol is unique due to the specific arrangement of its substituents, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H9ClFNO |
---|---|
Molecular Weight |
237.66 g/mol |
IUPAC Name |
(4-chloro-3-fluoropyridin-2-yl)-phenylmethanol |
InChI |
InChI=1S/C12H9ClFNO/c13-9-6-7-15-11(10(9)14)12(16)8-4-2-1-3-5-8/h1-7,12,16H |
InChI Key |
BDRWFIDZTKUQKI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=NC=CC(=C2F)Cl)O |
Origin of Product |
United States |
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